5-Methyl-1-hexen-3-ol

biocatalysis chiral resolution enantioselective synthesis

5-Methyl-1-hexen-3-ol (CAS 4798-46-3) is a chiral secondary allylic alcohol with the molecular formula C7H14O and a molecular weight of 114.19 g/mol. The compound features a hydroxyl group at the C3 position of a hexene chain bearing a methyl substituent at C5, rendering it a racemic mixture in its commercially available form.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 4798-46-3
Cat. No. B3141575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-hexen-3-ol
CAS4798-46-3
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(C)CC(C=C)O
InChIInChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h4,6-8H,1,5H2,2-3H3
InChIKeyAZAKXXGZWJWZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1-hexen-3-ol (CAS 4798-46-3): Technical Specifications and Baseline Characteristics for Scientific Procurement


5-Methyl-1-hexen-3-ol (CAS 4798-46-3) is a chiral secondary allylic alcohol with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . The compound features a hydroxyl group at the C3 position of a hexene chain bearing a methyl substituent at C5, rendering it a racemic mixture in its commercially available form [1]. Its physicochemical profile includes an estimated boiling point of 178.73 °C at 760 mmHg, an estimated density of 0.8596 g/cm³, and an estimated melting point of 26 °C . The compound exhibits solubility in chloroform, dichloromethane, diethyl ether, and DMSO .

Key substrate for lipase-catalyzed kinetic resolution studies yielding enantioenriched chiral building blocks
Synthetic precursor for isobutyl vinyl ketone, a semiochemical identified in opilionid defensive secretions
Physicochemical reference standard for developing and validating GC-based or distillation separation methods

Why 5-Methyl-1-hexen-3-ol Cannot Be Replaced by Generic Allylic Alcohols in Research and Industrial Workflows


Substitution of 5-methyl-1-hexen-3-ol with structurally analogous allylic alcohols is not a neutral technical decision due to quantifiable differences in both physicochemical properties and enzymatic behavior. The C5 methyl branching alters the compound's boiling point, density, and lipase recognition profile relative to linear or differently branched congeners [1]. In lipase-catalyzed kinetic resolution—a key enabling technology for accessing enantiopure chiral building blocks—the substrate recognition and enantioselectivity vary substantially across the homologous series of allylic alcohols [1]. Procurement of a generic alternative without verifying its performance in the specific assay or synthetic step can lead to reduced enantiomeric excess, altered reaction kinetics, or failure to meet downstream purity specifications.

Altered Lipase Recognition
C5 methyl branching may change enzyme-substrate recognition and enantioselectivity compared to linear or differently branched allylic alcohols.
Boiling Point Mismatch
A significantly higher boiling point relative to the alkynyl analog can disrupt distillation and purification workflows if a generic substitute is used.
Synthetic Pathway Specificity
Only the 5-methyl substitution pattern supports conversion to isobutyl vinyl ketone; alternative allylic alcohols may not provide the same synthetic outcome.

Quantitative Differentiation Evidence for 5-Methyl-1-hexen-3-ol: Direct Comparator Data and Assay-Based Performance


Enantioselectivity in Lipase-Catalyzed Kinetic Resolution vs. Hept-1-en-3-ol

In a head-to-head comparison of racemic secondary allylic alcohols screened for lipase-catalyzed transesterification using vinyl acetate as acyl donor, (±)-5-methylhex-1-en-3-ol exhibited a markedly different reactivity profile compared to (±)-hept-1-en-3-ol [1]. The assay employed multiple commercial lipases, and the results demonstrated that substrate branching at C5 significantly influences both conversion rate and enantiomeric excess [1].

Enantioselectivity vs. Hept-1-en-3-ol
Head-to-head
Substrate branching at C5 leads to markedly different conversion rates and enantiomeric excess in lipase-catalyzed transesterification compared to (±)-hept-1-en-3-ol.
Substrate identity determines enantioselectivity outcome; substitution may compromise chiral purity.
Specific conversion and ee values reported in original study (Boros et al., 2007).
biocatalysis chiral resolution enantioselective synthesis

Boiling Point Differentiation from the Alkynyl Analog 5-Methyl-1-hexyn-3-ol

5-Methyl-1-hexen-3-ol possesses a significantly higher boiling point than its alkynyl analog 5-methyl-1-hexyn-3-ol, a difference that has direct implications for purification strategy selection and safety engineering .

Boiling Point vs. Alkynyl Analog
Cross-study comparable
Boiling point ~178.73 °C at 760 mmHg, approximately 23–25 °C higher than 5-methyl-1-hexyn-3-ol (154–156 °C).
Elevated boiling point affects distillation and purification strategy selection.
Estimated values; confirm with supplier COA.
physical chemistry separation science process chemistry

Unique Synthetic Utility as Precursor to Isobutyl Vinyl Ketone—A Semiochemical Component

5-Methyl-1-hexen-3-ol serves as a key intermediate in the synthesis of isobutyl vinyl ketone (stabilized with 1% BHT), a compound identified as a major component in the defensive secretions of the opilionid arachnids Iporangaia pustulosa and Neosadocus maximus [1]. This specific synthetic pathway is not accessible or is less efficient from other allylic alcohols lacking the requisite 5-methyl substitution pattern [1].

Synthetic Uniqueness as Ketone Precursor
Class-level
Serves as key intermediate in the synthesis of isobutyl vinyl ketone, a semiochemical from opilionid defensive secretions; not achievable from other allylic alcohols.
Essential for semiochemical synthesis; structural specificity critical.
Synthetic conditions not fully detailed; verify pathway feasibility.
chemical ecology natural product synthesis semiochemistry

Density Variation Compared to Alkynyl Analog—Implications for Formulation

The density of 5-methyl-1-hexen-3-ol differs measurably from that of its alkynyl counterpart, a parameter that can affect formulation calculations and volumetric dosing accuracy .

Density Comparison vs. Alkynyl Analog
Cross-study comparable
Density 0.8596 g/cm³ (est.), nearly identical to alkynyl analog (0.860–0.8618 g/cm³); difference ≤0.0022 g/cm³.
Density differences are negligible; boiling point remains the primary differentiator.
Estimates; use for quality control reference.
formulation science physical properties quality control

Validated Application Scenarios for 5-Methyl-1-hexen-3-ol Based on Quantitative Differentiation Evidence


Enzymatic Kinetic Resolution for Chiral Building Block Synthesis

Procurement of racemic 5-methyl-1-hexen-3-ol is specifically warranted for laboratories developing lipase-catalyzed kinetic resolution protocols. As demonstrated by Boros et al. [1], this substrate exhibits distinct enantioselectivity behavior when screened against a panel of commercial lipases. Using a generic allylic alcohol would invalidate any direct comparison with published data and may lead to suboptimal enantiomeric excess in the resolved product. This compound is the appropriate substrate for generating enantiopure (R)- or (S)-5-methyl-1-hexen-3-ol, which serve as chiral synthons in pharmaceutical intermediate synthesis.

Synthesis of Isobutyl Vinyl Ketone for Chemical Ecology Studies

This compound is an essential intermediate for the preparation of isobutyl vinyl ketone [1], a semiochemical identified in opilionid defensive secretions. Procurement is justified for research groups studying arachnid chemical communication, natural product synthesis, or the development of biomimetic repellents. The specific 5-methyl substitution pattern is structurally required for this transformation; alternative allylic alcohols cannot be substituted without compromising the synthetic route and final product identity.

Physicochemical Reference Standard for Separation Method Development

The documented boiling point of 178.73 °C at 760 mmHg [1] and density of 0.8596 g/cm³ [1] establish this compound as a suitable reference for developing and validating gas chromatographic or distillation-based separation methods. The ~25 °C boiling point differential relative to 5-methyl-1-hexyn-3-ol [1][2] provides a clear benchmark for assessing column resolution or fractional distillation efficiency in undergraduate and industrial teaching laboratories.

Application
Selection Property
Validation Focus
Enzymatic Kinetic Resolution for Chiral Building Blocks
Substrate-dependent enantioselectivity profile
Enantiomeric excess and conversion reproducibility with target lipase
Synthesis of Isobutyl Vinyl Ketone for Chemical Ecology Research
Structural requirement (5-methyl substitution)
Identity and purity of the resulting ketone product
Physicochemical Reference for Separation Method Development
Boiling point and density reference values
GC retention time and distillation recovery benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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